![molecular formula C19H24O3S2 B15171764 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane CAS No. 922149-28-8](/img/structure/B15171764.png)
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane is a chemical compound known for its unique structure and properties This compound features a naphthalene group attached to a dioxadithiacyclododecane ring via an oxymethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane typically involves the following steps:
Formation of the Dioxadithiacyclododecane Ring: This step involves the cyclization of appropriate diols and dithiols under controlled conditions to form the 1,4-dioxa-7,10-dithiacyclododecane ring.
Attachment of the Naphthalene Group: The naphthalene group is introduced through an oxymethyl linkage, often using a naphthalen-2-yl methanol derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the ring structure.
Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Such as Lewis acids for facilitating substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Ring Structures: From reduction reactions.
Substituted Naphthalene Derivatives: From substitution reactions.
Applications De Recherche Scientifique
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane involves its interaction with molecular targets through its functional groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of sulfur and oxygen atoms allows it to participate in redox reactions, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-7,10-dithiacyclododecane: Lacks the naphthalene group but shares the dioxadithiacyclododecane ring structure.
Naphthalen-2-yl Methanol: Contains the naphthalene group but lacks the dioxadithiacyclododecane ring.
Uniqueness
8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane is unique due to the combination of the naphthalene group and the dioxadithiacyclododecane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
922149-28-8 |
|---|---|
Formule moléculaire |
C19H24O3S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
8-(naphthalen-2-yloxymethyl)-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C19H24O3S2/c1-2-4-17-13-18(6-5-16(17)3-1)22-14-19-15-23-11-9-20-7-8-21-10-12-24-19/h1-6,13,19H,7-12,14-15H2 |
Clé InChI |
JEFJAPODZQFGCV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSC(CSCCO1)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


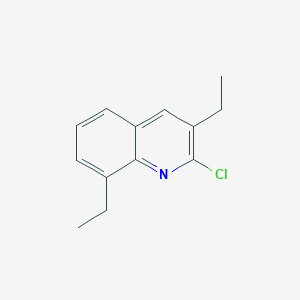
![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)
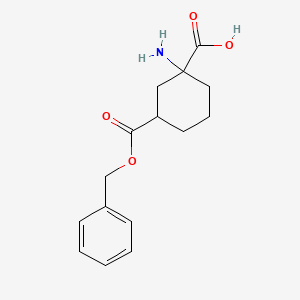
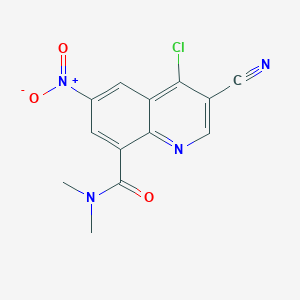
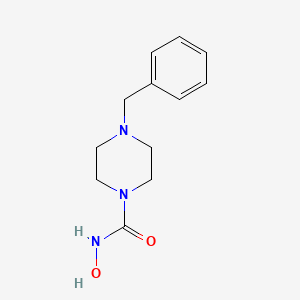
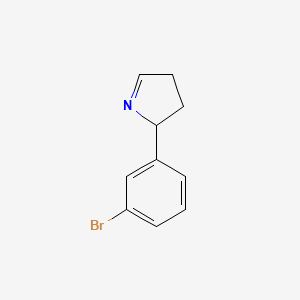
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)

![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
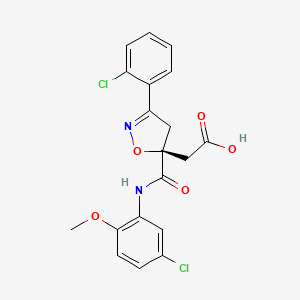
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
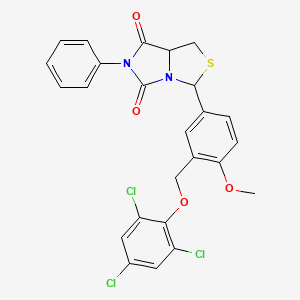
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
